R(+)-7-Hydroxy-DPAT hydrobromide
Overview
Description
R(+)-7-Hydroxy-DPAT hydrobromide is a chemical compound with the molecular formula C16H26BrNO. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalenol core with a dipropylamino group attached.
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-DPAT hydrobromide is the Dopamine D3 receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system. The D3 receptor is particularly involved in cognitive, emotional, and endocrine functions .
Mode of Action
7-Hydroxy-DPAT hydrobromide acts as an agonist at the Dopamine D3 receptor . It selectively binds to the D3 receptor over the D2, D1, and D4 receptors . This binding triggers a series of biochemical reactions that lead to the activation of the D3 receptor, which in turn influences various neurological processes .
Biochemical Pathways
The activation of the D3 receptor by 7-Hydroxy-DPAT hydrobromide affects several biochemical pathways. These include the modulation of neurotransmitter release, regulation of receptor responsiveness, and control of ion channels . The downstream effects of these pathways contribute to the overall neurological activity influenced by the compound.
Result of Action
The activation of the D3 receptor by 7-Hydroxy-DPAT hydrobromide can lead to various molecular and cellular effects. For instance, it has been shown to decrease the release of striatal dopamine in rats when administered intraperitoneally . In a rat model of Parkinson’s disease, it reduced the loss of dopaminergic neurons in the substantia nigra pars compacta .
Biochemical Analysis
Biochemical Properties
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is known to interact primarily with dopamine receptors, particularly the dopamine D3 receptor. It acts as an agonist, meaning it binds to and activates these receptors. This interaction is crucial for studying the role of dopamine in various neurological processes. Additionally, this compound has been shown to have affinity for serotonin receptors, which further broadens its application in biochemical research .
Cellular Effects
The effects of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide on cellular processes are profound. It influences cell signaling pathways by activating dopamine and serotonin receptors, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation can result in altered gene expression and modulation of cellular metabolism. Studies have shown that this compound can affect neuronal cells by promoting neurotransmitter release and influencing synaptic plasticity .
Molecular Mechanism
At the molecular level, 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide exerts its effects by binding to dopamine and serotonin receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent increase in cAMP levels. The elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to desensitization of dopamine receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide in animal models are dose-dependent. At lower doses, it can enhance dopaminergic activity, leading to improved motor function and cognitive performance. At higher doses, it can cause adverse effects such as hyperactivity, anxiety, and even neurotoxicity. These dose-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and facilitating its excretion. The metabolites of this compound can also interact with various receptors, contributing to its overall pharmacological profile .
Transport and Distribution
Within cells, 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is transported via specific transporters that recognize its structure. It is distributed throughout various tissues, with a higher concentration in the brain due to its affinity for dopamine and serotonin receptors. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively .
Subcellular Localization
The subcellular localization of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is primarily within the cytoplasm and at the cell membrane, where it interacts with its target receptors. The compound does not typically localize to the nucleus or other organelles. Its activity is largely dependent on its ability to bind to membrane-bound receptors and initiate intracellular signaling cascades .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide typically involves the reaction of 7-hydroxy-2-tetralone with dipropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to yield the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to ensure its quality for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
R(+)-7-Hydroxy-DPAT hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
R(+)-7-Hydroxy-DPAT hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-tetralone: A precursor in the synthesis of R(+)-7-Hydroxy-DPAT hydrobromide.
Dipropylamine: Another precursor used in the synthesis of the compound.
8-Hydroxy-2-(dipropylamino)tetralin hydrobromide: A similar compound with a slightly different structure and potentially different biological activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications, as it may offer advantages over other similar compounds in terms of efficacy and selectivity.
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYMJBIZMIGWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874864 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74938-11-7 | |
Record name | 7-Hydroxy-N,N-dipropyl-2-aminotetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74938-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-2-N,N-dipropylaminotetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR7D75YDF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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